molecular formula C9H10O2 B164802 2-Ethyl-6-hydroxybenzaldehyde CAS No. 138308-78-8

2-Ethyl-6-hydroxybenzaldehyde

Cat. No.: B164802
CAS No.: 138308-78-8
M. Wt: 150.17 g/mol
InChI Key: RZXUCEISQDQBBF-UHFFFAOYSA-N
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Description

2-Ethyl-6-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the second position and a hydroxyl group at the sixth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylphenol with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 2-ethylphenol using oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to achieve high yields and purity of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 2-ethyl-6-hydroxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Concentrated nitric acid, sulfuric acid, low temperatures.

Major Products Formed:

    Oxidation: 2-Ethyl-6-hydroxybenzoic acid, quinones.

    Reduction: 2-Ethyl-6-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethyl-6-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavoring agents, and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethyl-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    2-Hydroxybenzaldehyde:

    4-Hydroxybenzaldehyde: This compound has a hydroxyl group at the fourth position on the benzene ring.

    2-Ethylbenzaldehyde: It has an ethyl group at the second position but lacks the hydroxyl group.

Uniqueness: 2-Ethyl-6-hydroxybenzaldehyde is unique due to the presence of both an ethyl and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-4-3-5-9(11)8(7)6-10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXUCEISQDQBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567348
Record name 2-Ethyl-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138308-78-8
Record name 2-Ethyl-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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